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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the preclinical in vivo efficacy of two prominent CBP/p300 targeting compounds, XYD129 and

CCS1477, supported by available experimental data.

This guide provides a head-to-head comparison of the in vivo antitumor activities of XYD129, a

Proteolysis Targeting Chimera (PROTAC) degrader of CREB-binding protein (CBP) and p300,

and CCS1477, a small molecule inhibitor of the p300/CBP bromodomain. Both compounds

target the homologous transcriptional coactivators p300 and CBP, which are implicated in the

progression of various cancers. This comparison aims to equip researchers with the necessary

data to evaluate their potential applications in oncology drug development.

At a Glance: Quantitative Comparison of In Vivo
Antitumor Activity
The following table summarizes the key in vivo efficacy data for XYD129 and CCS1477 based

on published preclinical studies. A direct comparison is challenging due to the use of different

cancer models and efficacy metrics.
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Parameter XYD129 CCS1477

Mechanism of Action

PROTAC-mediated

degradation of CBP/p300

proteins[1]

Inhibition of the bromodomain

of p300/CBP[2][3]

Cancer Model
Acute Myeloid Leukemia

(AML)

Castration-Resistant Prostate

Cancer (CRPC)

Xenograft Model MOLM-16 22RV1

Antitumor Efficacy
60% Tumor Growth Inhibition

(TGI)[1]

Complete tumor growth

inhibition[4]

Dosage & Administration
Not explicitly reported

("tolerated dose schedules")[1]

10 mg/kg or 20 mg/kg daily

(qd), or 30 mg/kg every other

day (qod) via oral gavage[4]

Treatment Duration Not explicitly reported 28 days[4]

Delving Deeper: Experimental Methodologies
Understanding the experimental context is crucial for interpreting the in vivo data. Below are

the detailed protocols for the key xenograft studies cited.

XYD129: MOLM-16 Xenograft Model for Acute Myeloid
Leukemia
While the specific dosage and administration schedule for the XYD129 study were not detailed

in the available literature, a general protocol for MOLM-16 xenograft studies can be outlined.

Cell Line: MOLM-16, a human acute myeloid leukemia cell line.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).

Cell Implantation: MOLM-16 cells are typically injected subcutaneously or intravenously to

establish the tumor model.
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Treatment Initiation: Treatment usually commences once tumors reach a predetermined

volume or when engraftment is confirmed.

Drug Administration: XYD129 was administered at "tolerated dose schedules".[1] The

precise route of administration (e.g., intraperitoneal, oral) was not specified.

Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume with

calipers. The primary efficacy endpoint reported was Tumor Growth Inhibition (TGI),

calculated as the percentage difference in the mean tumor volume of the treated group

compared to the vehicle-treated control group.

CCS1477: 22RV1 Xenograft Model for Castration-
Resistant Prostate Cancer
The in vivo efficacy of CCS1477 was evaluated in a well-defined 22RV1 xenograft model.

Cell Line: 22RV1, a human prostate cancer cell line representative of CRPC.

Animal Model: Athymic nude mice.

Cell Implantation: 22RV1 cells are implanted subcutaneously to form solid tumors.

Treatment Initiation: Treatment with CCS1477 or vehicle control began once the average

tumor volume reached approximately 150 mm³.

Drug Formulation and Administration: CCS1477 was administered via oral gavage. The

vehicle control consisted of 5% DMSO and 95% methylcellulose (0.5% w/v).[4]

Dosing Regimen: Mice were treated with 10 mg/kg or 20 mg/kg once daily, or 30 mg/kg

every other day.[4]

Study Duration: The treatment period was 28 days.[4]

Efficacy Assessment: Tumor volumes were measured regularly. The primary outcome was

the change in tumor volume over time, with complete tumor growth inhibition being

observed.[4] Additionally, plasma PSA levels and downstream biomarker modulation (AR-FL,

AR-V7, and c-Myc) in tumor tissue were assessed.
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Visualizing the Mechanisms: Signaling Pathways
and Experimental Workflow
To further elucidate the distinct mechanisms of action and the experimental approach, the

following diagrams are provided.
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Caption: Mechanism of Action of XYD129.
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Caption: Mechanism of Action of CCS1477.
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Caption: In Vivo Experimental Workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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